![molecular formula C18H25N3O5S B2723495 3-乙基-8-((4-甲氧基-2,5-二甲基苯基)磺酰)-1,3,8-三唑螺[4.5]癸烷-2,4-二酮 CAS No. 1021040-32-3](/img/structure/B2723495.png)

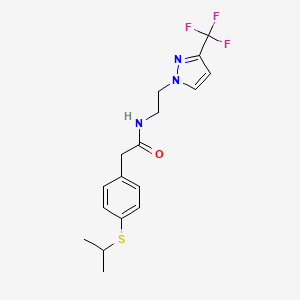

3-乙基-8-((4-甲氧基-2,5-二甲基苯基)磺酰)-1,3,8-三唑螺[4.5]癸烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Spirotetramat, cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl carbonate, is a second-generation insecticide developed by Bayer CropScience under the brand name Movento . It has a good efficacy and safety for crops. Its unique two-way internal absorption and transport properties enable spirotetramat to be transported to any part of the plant, which can effectively prevent egg hatching and larval development of pests on roots and leaves .

Synthesis Analysis

The key intermediate in the synthesis of spirotetramat, cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material . Spirotetramat was obtained in an overall yield of 20.4% by a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of spirotetramat include catalytic hydrogenation, oxidation, Bucherer–Bergs reaction, hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .科学研究应用

抗菌和解毒

类似于指定化合物的结构,相关N-卤胺前体的显着应用是在抗菌和解毒环境中。该前体用于粘合到棉织物上,制造出对金黄色葡萄球菌和大肠杆菌O157:H7等细菌有效的抗菌材料。这种应用突出了此类化合物在制造具有显著生物活性的功能材料方面的潜力 (Ren et al., 2009)。

新型化合物的合成

另一个应用领域是新型化合物的合成,其中利用了类似分子结构的衍生物。例如,含有磺酰基的新型取代的1,5-苯并噻吩的制造展示了此类化合物在新化学实体的开发中的实用性,这些新化学实体在化学和药理学的各个领域具有潜在的应用 (Chhakra et al., 2019)。

缓蚀

结构上与指定化学物质相关的化合物已被研究其在缓蚀中的作用。针对此目的合成的化合物的新研究证明了它们作为酸性溶液中抑制剂的有效性,有助于保护低碳钢等金属。此应用强调了该化合物在材料科学和工程学中的相关性 (Chafiq et al., 2020)。

晶体学和分子结构

与指定化学物质相关的氧代螺环化合物的研究提供了对晶体结构和分子排列的见解。这些研究对理解此类化合物的物理和化学性质有广泛的意义,这对它们在各个科学领域的应用至关重要 (Jiang & Zeng, 2016)。

作用机制

属性

IUPAC Name |

3-ethyl-8-(4-methoxy-2,5-dimethylphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O5S/c1-5-21-16(22)18(19-17(21)23)6-8-20(9-7-18)27(24,25)15-11-12(2)14(26-4)10-13(15)3/h10-11H,5-9H2,1-4H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRJCXWTDIDDPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3C)OC)C)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol](/img/structure/B2723415.png)

![5,6-dimethyl-3-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2723428.png)

![2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid](/img/structure/B2723430.png)

![4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine](/img/structure/B2723431.png)